An In-depth Technical Guide to 4-Chloro-2-phenylbutanenitrile: Chemical Properties and Molecular Structure
An In-depth Technical Guide to 4-Chloro-2-phenylbutanenitrile: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-chloro-2-phenylbutanenitrile, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document delves into its core chemical properties, molecular structure, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.
Introduction: Significance and Applications
4-Chloro-2-phenylbutanenitrile, also known as 4-chloro-2-phenylbutyronitrile, is a bifunctional molecule featuring both a nitrile and a chloroalkane functional group. This unique combination makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and pharmaceutical intermediates. The presence of a chiral center at the carbon bearing the phenyl group also opens avenues for stereoselective synthesis, a critical aspect of modern drug development.
While specific, large-scale applications are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The chloroethyl side chain allows for cyclization reactions to form pyrrolidine rings, a common scaffold in many pharmaceuticals. The phenylacetonitrile core is a well-established pharmacophore with diverse biological activities.
Molecular Structure and Elucidation
The molecular structure of 4-chloro-2-phenylbutanenitrile is characterized by a butane backbone with a chlorine atom at the 4-position, a phenyl group at the 2-position, and a nitrile group attached to the same carbon as the phenyl group.
Key Structural Features:
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Asymmetric Center: The C2 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). The specific stereochemistry can significantly influence its biological activity and reactivity in chiral environments.
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Reactive Sites: The molecule possesses several reactive sites: the electrophilic carbon of the nitrile group, the acidic α-proton at C2, and the electrophilic carbon at C4 attached to the chlorine atom.
The elucidation of this structure relies on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at C2, and the methylene protons at C3 and C4. The chemical shifts and coupling patterns provide crucial information about the connectivity of the atoms.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the butane chain.
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Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will also be visible.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula (C₁₀H₁₀ClN). Fragmentation patterns can provide further structural information, such as the loss of a chlorine atom or the phenyl group.
Chemical Properties
| Property | Predicted/Estimated Value | Source/Basis for Estimation |
| CAS Number | 93273-13-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClN | Based on its chemical name and structure. |
| Molecular Weight | 179.65 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on the appearance of similar compounds like 4-chlorobutyronitrile and 2-phenylbutyronitrile. |
| Boiling Point | > 200 °C (decomposes) | Estimated based on the boiling points of related compounds like 4-phenylbutanenitrile (129-131 °C at 10 mmHg) and the presence of the chloro substituent.[3] |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Density | ~1.1 g/cm³ | Estimated based on the density of 4-chlorobutyronitrile (1.0934 g/cm³).[2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene); insoluble in water. | General solubility characteristics of similar organic molecules. |
Synthesis of 4-Chloro-2-phenylbutanenitrile: A Detailed Protocol
The most direct and widely applicable method for the synthesis of 4-chloro-2-phenylbutanenitrile is the α-alkylation of phenylacetonitrile with a suitable three-carbon electrophile containing a chlorine atom, such as 1-bromo-3-chloropropane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which offers high selectivity for mono-alkylation and avoids the need for strictly anhydrous solvents.[3][4]
Reaction Principle and Causality
The α-proton of phenylacetonitrile is acidic due to the electron-withdrawing effect of both the phenyl and nitrile groups. In the presence of a strong base, this proton can be abstracted to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase to deprotonate the phenylacetonitrile, and then transporting the resulting carbanion back to the organic phase to react with the alkylating agent.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 4-chloro-2-phenylbutanenitrile.
Step-by-Step Experimental Protocol
Materials:
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Phenylacetonitrile
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1-Bromo-3-chloropropane
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Sodium hydroxide (NaOH)
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Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) (Phase-transfer catalyst)
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Toluene
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Hydrochloric acid (HCl), dilute
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, mechanical stirrer, dropping funnel, condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup).
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine phenylacetonitrile (1.0 equivalent), 1-bromo-3-chloropropane (1.1 equivalents), and a catalytic amount of the phase-transfer catalyst (e.g., 0.05 equivalents of TBAB) in toluene.
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Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. With vigorous stirring, add the NaOH solution dropwise to the reaction mixture via the dropping funnel. An exothermic reaction may occur; maintain the temperature between 25-30 °C using a water bath if necessary.
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Reaction Monitoring: Continue stirring vigorously at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up: Once the reaction is complete, cautiously add water to the reaction mixture to dissolve the salts. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction and Washing: Wash the organic layer sequentially with water, dilute hydrochloric acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-chloro-2-phenylbutanenitrile.
Self-Validation: The success of the synthesis can be validated at each step. The disappearance of the starting material and the appearance of a new product spot on the TLC plate indicate a successful reaction. The purity of the final product can be confirmed by GC-MS and NMR spectroscopy.
Reactivity and Potential Transformations
The bifunctional nature of 4-chloro-2-phenylbutanenitrile allows for a range of chemical transformations, making it a valuable synthetic intermediate.
Reactions at the Chloro-Substituted Carbon
The chlorine atom at the C4 position is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, and thiols. Intramolecular cyclization is also a key reaction, where a nucleophile generated at the C2 position can attack the C4 carbon to form a five-membered ring.
Reactions Involving the Nitrile Group
The nitrile group can undergo a variety of transformations:
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Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4-chloro-2-phenylbutanoic acid) or an amide.
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Reduction: The nitrile can be reduced to a primary amine (4-chloro-2-phenylbutan-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis.
Reactions at the α-Carbon
The α-proton at the C2 position can be removed by a strong base to generate a carbanion, which can then be reacted with other electrophiles to introduce further substituents at this position.
Logical Relationship of Key Transformations
Caption: Key reactive sites and potential transformations of 4-chloro-2-phenylbutanenitrile.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-chloro-2-phenylbutanenitrile is not widely available, information from related compounds suggests that it should be handled with care.
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Potential Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
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Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid generating aerosols or dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-Chloro-2-phenylbutanenitrile is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups and a chiral center provides access to a wide range of complex molecules, particularly those with pharmaceutical relevance. This guide has provided a comprehensive overview of its chemical properties, molecular structure, a detailed synthetic protocol, and its potential for further chemical transformations. By understanding these fundamental aspects, researchers can effectively utilize this compound in their synthetic strategies and drug discovery programs.
References
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NextSDS. 4-Chloro-2-phenylbutyronitrile — Chemical Substance Information. [Link][1]
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PubChem. 4-Chlorobutyronitrile. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. [Link][4]
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Chemical Synthesis Database. 4-phenylbutanenitrile. [Link][3]
